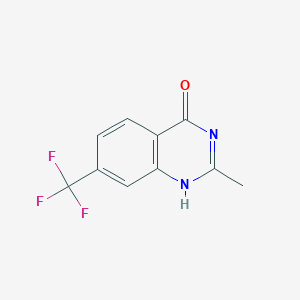
2-methyl-7-(trifluoromethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 13439041 is a chemical of significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 13439041 involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. The methods include:
Batch Processing: This involves producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Processing: For large-scale production, continuous processing methods are employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
The compound with CAS number 13439041 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions include specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Scientific Research Applications
The compound with CAS number 13439041 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of the compound with CAS number 13439041 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
The compound with CAS number 13439041 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties, reactivity, and potential applications. Comparing it with similar compounds can provide insights into its advantages and limitations.
Conclusion
The compound with CAS number 13439041 is a versatile chemical with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its uses and benefits. Further research and development can unlock new applications and enhance its value in scientific and industrial settings.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(16)15-5/h2-4H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRCVZJNMQRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol](/img/structure/B7976742.png)
![Spiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976747.png)
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976753.png)

![4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7976763.png)




![[3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7976799.png)

